Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-
Overview
Description
Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-: is an organic compound that features a benzene ring substituted with a chlorine atom and a sulfonyl group attached to a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- typically involves a multi-step process. One common method starts with the chlorination of benzene to produce chlorobenzene. This is followed by a sulfonylation reaction where the chlorobenzene reacts with a sulfonyl chloride derivative of 4-fluorophenyl. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further enhance the production process. Solvent selection is also crucial to ensure the solubility of reactants and products, as well as to facilitate the separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- can undergo electrophilic aromatic substitution reactions. The chlorine and sulfonyl groups can direct incoming electrophiles to specific positions on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, the sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Reduction: Lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the electrophile, products can include brominated or nitrated derivatives.
Reduction Products: Sulfide derivatives.
Coupling Products: Biaryl compounds with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic processes.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its unique structural features.
Biological Probes: Used in the design of molecules that can probe biological systems.
Industry:
Materials Science: Utilized in the production of advanced materials with specific properties.
Chemical Manufacturing: Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- exerts its effects depends on the specific application. In catalytic processes, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking.
Comparison with Similar Compounds
- Benzene, 1-chloro-4-phenylsulfonyl-
- Benzene, 1-chloro-4-[(4-methylphenyl)sulfonyl]-
- Benzene, 1-chloro-4-[(4-methoxyphenyl)sulfonyl]-
Uniqueness: Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and physical properties. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPIOHXFOXUKJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354899 | |
Record name | Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565-23-1 | |
Record name | 1-Chloro-4-[(4-fluorophenyl)sulfonyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLOROPHENYL 4-FLUOROPHENYL SULFONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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